molecular formula C12H30ClN2+ B1205456 Hexamethonium chloride CAS No. 60-25-3

Hexamethonium chloride

Cat. No.: B1205456
CAS No.: 60-25-3
M. Wt: 237.83 g/mol
InChI Key: PDHQYSISHJHEKV-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Hexamethonium chloride functions primarily by blocking neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound does not affect muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors at the skeletal neuromuscular junction . This compound interacts with the ion pore of nAChRs, preventing the flow of ions and thus inhibiting neuronal signaling .

Cellular Effects

This compound exerts significant effects on various cell types by inhibiting the function of nAChRs. This inhibition disrupts normal cell signaling pathways, leading to altered cellular functions. In autonomic ganglia, the blockade of nAChRs by this compound results in the inhibition of neurotransmitter release, affecting processes such as heart rate, blood pressure, and gastrointestinal motility . Additionally, this compound can influence gene expression and cellular metabolism by altering intracellular signaling cascades .

Molecular Mechanism

At the molecular level, this compound acts by binding to the ion pore of nAChRs, blocking the passage of ions such as sodium and potassium. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the transmission of nerve impulses . This compound does not compete with acetylcholine for the binding site but rather obstructs the ion channel itself . This mechanism of action leads to the inhibition of both sympathetic and parasympathetic nervous system activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable but may degrade under certain conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of nAChRs, leading to prolonged suppression of neuronal activity . In in vivo studies, the effects of this compound may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively blocks nAChRs, leading to reduced autonomic nervous system activity . At higher doses, the compound can cause significant adverse effects, including hypotension, bradycardia, and gastrointestinal disturbances . Toxicity studies have shown that excessive doses of this compound can lead to severe autonomic dysfunction and even death in animal models .

Metabolic Pathways

This compound is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . The compound is primarily metabolized in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted via the kidneys . The metabolic pathways of this compound involve various liver enzymes, including cytochrome P450 monooxygenases .

Transport and Distribution

This compound is distributed throughout the body via the bloodstream but does not readily cross the blood-brain barrier . The compound is transported to various tissues, including the autonomic ganglia, where it exerts its pharmacological effects . This compound is also known to interact with specific transporters and binding proteins that facilitate its distribution within cells .

Subcellular Localization

Within cells, this compound is localized primarily to the plasma membrane, where it interacts with nAChRs . The compound does not appear to accumulate in other subcellular compartments or organelles . The localization of this compound to the plasma membrane is crucial for its function as a ganglionic blocker, as it allows the compound to effectively inhibit nAChRs and disrupt neuronal signaling .

Preparation Methods

Hexamethonium chloride can be synthesized through the alkylation of 1,6-dichlorohexane with trimethylamine in methanol or ethanol under heating conditions . The reaction typically proceeds for 24 hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Hexamethonium chloride undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloride ions.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s quaternary ammonium structure can influence its reactivity under certain conditions.

    Common Reagents and Conditions: Typical reagents include for substitution reactions, and reactions are often carried out in polar solvents like water or ethanol. Major products depend on the specific reagents and conditions used but generally involve the replacement of chloride ions with other nucleophiles.

Scientific Research Applications

Hexamethonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexamethonium chloride is unique among ganglionic blockers due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its specific binding to nicotinic acetylcholine receptors and its historical significance in the treatment of hypertension.

Properties

CAS No.

60-25-3

Molecular Formula

C12H30ClN2+

Molecular Weight

237.83 g/mol

IUPAC Name

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride

InChI

InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1

InChI Key

PDHQYSISHJHEKV-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-]

60-25-3

physical_description

Other Solid;  Liquid

Related CAS

60-26-4 (Parent)

Synonyms

Bitartrate, Hexamethonium
Bromide, Hexamethonium
Chloride, Hexamethonium
Depressin
Dibromide Dihydrate, Hexamethonium
Dibromide, Hexamethonium
Dichloride Dihydrate, Hexamethonium
Dihydrate, Hexamethonium Dibromide
Dihydrate, Hexamethonium Dichloride
Dihydroxide, Hexamethonium
Diiodide, Hexamethonium
Dimethylsulfate, Hexamethonium
Diperchlorate, Hexamethonium
Hexamethonium
Hexamethonium Bitartrate
Hexamethonium Bromide
Hexamethonium Chloride
Hexamethonium Dibromide
Hexamethonium Dibromide Dihydrate
Hexamethonium Dichloride Dihydrate
Hexamethonium Dihydroxide
Hexamethonium Diiodide
Hexamethonium Dimethylsulfate
Hexamethonium Diperchlorate
Hexamethonium Iodide
Hexamethonium Monotartrate
Hexonium
Iodide, Hexamethonium
Monotartrate, Hexamethonium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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